6-Chloro-5-methylpyridine-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of 170.59 g/mol. It features a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 5-position, along with a carboxamide functional group at the 2-position. This compound is part of the larger class of pyridine derivatives, which are known for their diverse biological and chemical properties.
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.
Research indicates that 6-Chloro-5-methylpyridine-2-carboxamide exhibits notable biological activities. It has been studied for its potential as an inhibitor of NADPH oxidase, which is involved in producing reactive oxygen species in cells. Such inhibition can have implications for treating diseases characterized by oxidative stress, including cardiovascular diseases and neurodegenerative disorders . Additionally, compounds in this class have been investigated for antimicrobial and anti-inflammatory properties.
Several synthesis methods for 6-Chloro-5-methylpyridine-2-carboxamide have been reported:
6-Chloro-5-methylpyridine-2-carboxamide has several applications:
Studies on interaction mechanisms involving 6-Chloro-5-methylpyridine-2-carboxamide focus on its binding affinity to various biological targets. For instance, research has shown that it interacts with enzymes involved in oxidative stress pathways, potentially modulating their activity and influencing cellular responses . Further studies are necessary to elucidate the full spectrum of its interactions and their implications for therapeutic applications.
Several compounds share structural similarities with 6-Chloro-5-methylpyridine-2-carboxamide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Chloro-5-methylpyridine-2-carboxylic acid | C7H6ClNO2 | Contains a carboxylic acid instead of an amide |
| Methyl 6-chloro-5-methylpicolinate | C8H8ClNO2 | Methyl ester derivative; different functional group |
| 6-Chloro-N-methylpyridine-2-carboxamide | C7H7ClN2O | N-methyl substitution alters biological activity |
| Ethyl 6-chloro-5-nitro-pyridinecarboxylate | C8H8ClN3O2 | Nitro group introduces different reactivity |
Each of these compounds exhibits unique properties and potential applications, making them valuable in various fields such as medicinal chemistry and agricultural science. The presence of different functional groups (like nitro or ester) significantly influences their reactivity and biological activity compared to 6-Chloro-5-methylpyridine-2-carboxamide.